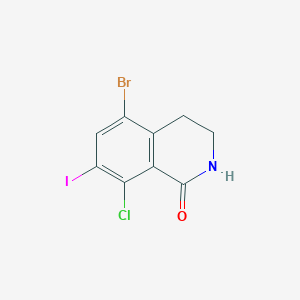
cis-2-Phenylsulfanylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Phenylsulfanylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Phenylsulfanylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the phenylsulfanyl group. One common method involves the reaction of a cyclopropane derivative with a phenylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-Phenylsulfanylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
cis-2-Phenylsulfanylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropane derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-2-Phenylsulfanylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the cyclopropane ring can influence the compound’s reactivity and stability. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, affecting the compound’s overall behavior.
Comparación Con Compuestos Similares
Similar Compounds
cis-2-Aminomethylcyclopropane carboxylic acid: An agonist for the GABAA-rho receptor.
cis-2-Decenoic acid: Known for its role in biofilm dispersion.
Uniqueness
cis-2-Phenylsulfanylcyclopropanecarboxylic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10O2S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
(1R,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 |
Clave InChI |
CCYWYCFSZCKDIN-DTWKUNHWSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1SC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1C(C1SC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


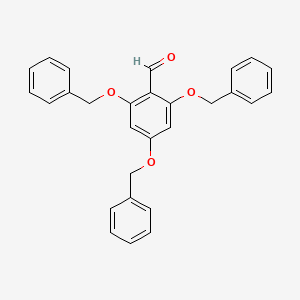
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)

![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)

![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)

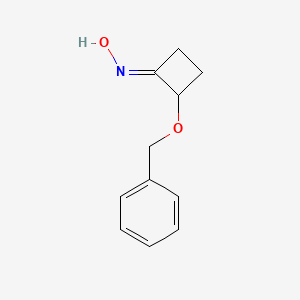
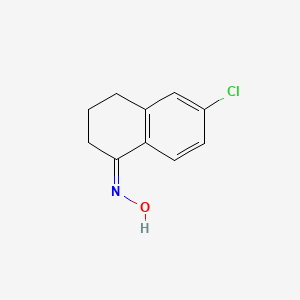
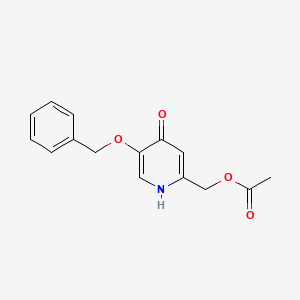
![6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)
